molecular formula C7H4FNO2 B084565 5-Fluorobenzo[d]oxazol-2(3H)-one CAS No. 13451-79-1

5-Fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B084565
CAS No.: 13451-79-1
M. Wt: 153.11 g/mol
InChI Key: KXMRAGBOYTUYGL-UHFFFAOYSA-N
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Description

5-Fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

5-Fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one typically involves the cyclization of 2-amino-4-fluorophenol with suitable reagents. One common method includes the reaction of 2-amino-4-fluorophenol with carbon disulfide in the presence of potassium ethyl xanthate, followed by cyclization under reflux conditions . The reaction is carried out in ethanol and requires heating for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives.

Mechanism of Action

The mechanism of action of 5-Fluorobenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of quorum sensing in bacteria, which is crucial for their communication and virulence .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorobenzo[d]thiazole-2-thiol: Similar in structure but contains sulfur instead of oxygen.

    5-Fluorobenzo[d]oxazole-2-thiol: Contains a thiol group instead of a ketone.

Uniqueness

5-Fluorobenzo[d]oxazol-2(3H)-one is unique due to its specific combination of fluorine and oxygen atoms, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

5-fluoro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRAGBOYTUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301852
Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
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Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13451-79-1
Record name 5-Fluoro-2-benzoxazolone
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Record name NSC 146763
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Record name 13451-79-1
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Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
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Record name 5-Fluoro-2(3H)-benzoxazolone
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Synthesis routes and methods I

Procedure details

Carbonyl diimidazole (7.6 g) was added to a solution of 2-amino-4-fluorophenol (5 g, 39 mmol) in dichloromethane (0.100 ml). After 14 hours the solution was washed with 5M aqueous HCl, water, and dried over magnesium sulfate. The solution was filtered through a plug of silica and evaporated affording a white solid (4.0 g, 66%).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
Yield
66%

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-4-fluorophenol (40.5 g, 0.32 mole) in 400 ml tetrahydrofuran, at 0° C., was added dropwise trichloromethyl chloroformate (44.8 ml, 0.32 mole). The reaction mixture was allowed to warm up to room temperature Stirring was continued for 2 hours. Then, the reaction mixture was poured onto ice and the organic substance was extracted with ethyl acetate (500 ml×3). The combined extracts were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated to yield 44.3 g of the title compound as brown solids.
Quantity
40.5 g
Type
reactant
Reaction Step One
Quantity
44.8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-amino-4-fluorophenol (4.0 g), carbonyldiimidazole (1.7 g) in DCM (100 ml) and acetonitrile (30 ml) was stirred at RT for 5 h. The solvent was removed under reduced pressure and the residue purified by chromatography on silica eluting with 30% ethylacetate/isohexane, yield 4.0 g.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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